N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-10-12-18(13-11-16)30(28,29)21-14-26(20-8-4-3-7-19(20)21)15-23(27)25-22-9-5-6-17(2)24-22/h3-14H,15H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZCBTUYYXTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Tosyl Group: The indole derivative can be tosylated using tosyl chloride in the presence of a base like pyridine.
Coupling with Pyridine Derivative: The tosylated indole can then be coupled with a 6-methylpyridine derivative through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: Finally, the acetamide linkage can be formed by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The 3-tosyl (p-toluenesulfonyl) group on the indole ring serves as a prime site for nucleophilic substitution due to its electron-withdrawing nature. This reaction typically proceeds under basic or nucleophilic conditions:
For example, treatment with primary amines yields 3-aminoindole analogs, while hydrolysis generates hydroxylated indoles. The tosyl group’s departure is facilitated by its role as a leaving group, analogous to bromine in related indole systems .
Electrophilic Substitution on the Indole Ring
The indole nucleus undergoes electrophilic substitution preferentially at the 5- and 7-positions due to the electron-donating acetamide substituent at position 1. Key reactions include:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5.
-
Halogenation : NBS (N-bromosuccinimide) in DCM selectively brominates position 7 .
These modifications are critical for diversifying the compound’s biological activity, as seen in structurally related anti-tubercular agents .
Acetamide Linker Reactivity
The acetamide group (-NHCO-) participates in hydrolysis and condensation reactions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 2-(3-Tosyl-1H-indol-1-yl)acetic acid | Precursor for ester derivatives |
| Condensation | EDC/HOBt, DIPEA | Amide-bond formation with carboxylic acids | Pharmacophore diversification |
Hydrolysis under acidic conditions cleaves the acetamide to form carboxylic acids, enabling further functionalization via esterification or amidation.
Pyridine Ring Participation
The 6-methylpyridin-2-yl group contributes to the compound’s reactivity through:
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions .
-
Acid-base reactions : Protonation at the pyridine nitrogen under acidic conditions enhances solubility in polar solvents .
For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) leverage the pyridine’s directing effects to modify adjacent positions .
Oxidation and Reduction Pathways
-
Indole ring oxidation : mCPBA (meta-chloroperbenzoic acid) oxidizes the indole to an oxindole derivative, altering its electronic properties .
-
Reduction of the acetamide : LiAlH₄ reduces the carbonyl to a methylene group (-CH₂-), yielding N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)ethylamine.
Photochemical and Thermal Stability
-
UV-induced dimerization : Prolonged UV exposure leads to [2+2] cycloaddition at the indole’s C2–C3 bond, forming cyclobutane-linked dimers .
-
Thermal decomposition : Above 200°C, the tosyl group undergoes desulfonation, generating indole-3-carboxamide derivatives.
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is being explored as a lead compound in drug discovery due to its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Research
Recent studies indicate that compounds containing indole structures exhibit significant anticancer properties. Preliminary data suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions with cancer-related proteins or pathways.
The compound's unique structure allows it to undergo various chemical reactions, potentially leading to the discovery of new derivatives with enhanced biological activity. Studies have shown that it can interact with enzymes or receptors, modulating their activity and providing insights into its mechanism of action.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Enzyme Interaction
Research focusing on enzyme binding affinity has indicated that this compound can selectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylpyridin-2-yl)-2-(3-sulfonyl-1H-indol-1-yl)acetamide
- N-(6-methylpyridin-2-yl)-2-(3-benzyl-1H-indol-1-yl)acetamide
- N-(6-methylpyridin-2-yl)-2-(3-methyl-1H-indol-1-yl)acetamide
Uniqueness
N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of the pyridine and indole moieties also contributes to its distinct properties compared to similar compounds.
Biological Activity
N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound that combines a pyridine moiety with an indole structure, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{19}H_{20}N_{2}O_{3}S, with a molecular weight of 419.5 g/mol. The compound features a tosyl group attached to the indole structure, which enhances its reactivity and biological potential.
Structural Characteristics
| Component | Description |
|---|---|
| Pyridine Moiety | Contributes to the compound's solubility and interaction with biological targets. |
| Indole Structure | Known for its role in various biological activities, including anticancer properties. |
| Tosyl Group | Enhances reactivity and may influence binding affinity to targets. |
Anticancer Properties
Recent studies have highlighted the potential of indole derivatives as anticancer agents. This compound has shown promise in inhibiting cancer cell proliferation.
Case Study: In Vitro Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. For example, it was tested against HeLa and HCT116 cells, showing IC50 values in the low micromolar range (approximately 100 nM), indicating significant potency .
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : It may activate apoptotic pathways by increasing caspase activity, thereby promoting programmed cell death .
Other Biological Activities
Apart from anticancer properties, compounds with similar structures have been studied for their anti-inflammatory and antimicrobial activities. The presence of the tosyl group may enhance these properties by facilitating interactions with specific enzymes or receptors involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the base structure affect biological activity. For instance, variations in the substituents on the pyridine or indole rings can significantly alter the potency and selectivity of the compound against different biological targets .
Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | ~0.1 | Anticancer |
| Indole Derivative A | 0.08 | Tubulin Inhibitor |
| Indole Derivative B | 0.5 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-methylpyridin-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Substitution reactions : Alkaline conditions for introducing pyridylmethoxy groups (e.g., using 6-methylpyridine derivatives as nucleophiles) .
- Reduction steps : Iron powder in acidic conditions to reduce nitro intermediates to anilines .
- Condensation : Tosyl-protected indole intermediates react with acetamide derivatives using coupling agents (e.g., EDCI or DCC) under inert atmospheres .
- Microwave-assisted synthesis : Accelerates cyclization or amidation steps, reducing reaction times from hours to minutes .
- Critical factors : pH control during substitution, catalyst selection (e.g., Pd for cross-coupling), and temperature optimization to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent effects (e.g., methyl groups on pyridine at δ ~2.5 ppm, indole protons at δ ~7.1–7.5 ppm) .
- X-ray crystallography : Determines spatial arrangement of the tosyl group and indole-pyridine stacking interactions (e.g., bond angles, torsion angles) .
- HRMS/FTIR : Confirms molecular weight (e.g., [M+H]+ peaks) and functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for enhanced target binding affinity?
- Methodological Answer :
- Indole core modifications : Electron-withdrawing groups (e.g., 3-tosyl) increase metabolic stability but may reduce solubility. Substitutions at the 1H-indole position influence steric hindrance .
- Pyridyl group : Methyl at the 6-position (pyridine) enhances π-π stacking with hydrophobic enzyme pockets (observed in KRASG12C inhibitors with analogous pyridine motifs) .
- Tosyl group : Acts as a directing group in cross-coupling reactions and may participate in hydrogen bonding with target proteins .
Q. How do electronic and steric effects of the 3-tosyl group influence the compound’s reactivity and stability in solution?
- Methodological Answer :
- Electronic effects : The tosyl group’s electron-withdrawing nature deactivates the indole ring, reducing susceptibility to electrophilic attack but increasing oxidative stability .
- Steric effects : Bulky tosyl substituents may hinder rotational freedom, as shown in crystal structures where the sulfonyl group adopts a fixed conformation .
- Stability assays : Monitor degradation via HPLC under varying pH and temperature conditions. Use DFT calculations to predict charge distribution and reactive hotspots.
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?
- Methodological Answer :
- Assay validation : Compare results from cell-free (e.g., SPR binding) vs. cell-based (e.g., luciferase reporter) assays to isolate target-specific effects .
- Purity checks : Confirm compound integrity using LC-MS to rule out degradation artifacts .
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target inhibition (Western blot for downstream signaling proteins) .
Q. What strategies mitigate challenges in regioselective functionalization of the indole core during synthesis?
- Methodological Answer :
- Protecting groups : Use tosyl at N1 to direct electrophilic substitution to C3 .
- Catalytic systems : Pd-catalyzed C-H activation for selective coupling at indole C2/C3 positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during halogenation .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns or missing peaks for this compound?
- Methodological Answer :
- Dynamic effects : Restricted rotation of the tosyl group can cause peak broadening. Variable-temperature NMR (e.g., 25°C to 60°C) resolves this .
- Impurity interference : Silica gel residues from chromatography may obscure peaks. Re-purify via recrystallization (e.g., ethyl acetate/hexane) .
- Isotopic splitting : Natural abundance 13C or 15N signals in HRMS can mimic impurities. Use high-resolution instruments (>60,000) for accurate mass assignment .
Experimental Design Considerations
Q. How to design a kinetic study to evaluate the covalent binding mechanism of this compound with cysteine-rich targets?
- Methodological Answer :
- Pre-steady-state kinetics : Use stopped-flow spectroscopy to measure initial binding rates .
- Mass spectrometry : Track covalent adduct formation over time (e.g., cysteine-SH alkylation) .
- Control experiments : Include non-covalent analogs and thiol-blocking agents (e.g., iodoacetamide) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
